2-amino-5-(2,4-dichlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-AMINO-5-(2,4-DICHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with an amino group at position 2 and a 2,4-dichlorophenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(2,4-DICHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(2,4-DICHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the dichlorophenyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
2-AMINO-5-(2,4-DICHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-5-(2,4-DICHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-4,4’-DICHLORODIPHENYL ETHER: Similar in structure but lacks the pyrido[2,3-d]pyrimidine core.
ETHYL-2-AMINO-5-(4-FLUOROPHENYL)-3,4-DIHYDRO-4-OXOPYRIDO[2,3-D]PYRIMIDINE: Contains a fluorophenyl group instead of a dichlorophenyl group.
Uniqueness
2-AMINO-5-(2,4-DICHLOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is unique due to its specific substitution pattern and the presence of both an amino group and a dichlorophenyl group.
Properties
Molecular Formula |
C13H10Cl2N4O2 |
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Molecular Weight |
325.15 g/mol |
IUPAC Name |
2-amino-5-(2,4-dichlorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C13H10Cl2N4O2/c14-5-1-2-6(8(15)3-5)7-4-9(20)17-11-10(7)12(21)19-13(16)18-11/h1-3,7H,4H2,(H4,16,17,18,19,20,21) |
InChI Key |
FRUBDEVFPIJMQH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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